

#### CO23 IUPAC name and CAS number

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Compound of Interest		
Compound Name:	CO23	
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An In-Depth Technical Guide to the Carbonate Ion (CO<sub>3</sub><sup>2-</sup>)

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The carbonate ion, with the chemical formula  $CO_3^{2-}$ , is a polyatomic anion fundamental to numerous chemical, biological, and geological processes. It is the conjugate base of the bicarbonate ion ( $HCO_3^-$ ) and a key component of the carbonic acid buffer system, which is essential for maintaining physiological pH. This guide provides an in-depth overview of the carbonate ion, including its chemical identity, physicochemical properties, biological roles, and relevant experimental protocols. While the query specified "CO23," this document focuses on the carbonate ion ( $CO_3^{2-}$ ), as it is the most scientifically relevant interpretation of the user's request.

**IUPAC Name: Carbonate** 

CAS Number: 3812-32-6

# **Physicochemical Properties**

The carbonate ion is a simple oxocarbon anion with a trigonal planar structure.[1] At room temperature, most carbonate salts are solids.[2][3][4] The key physicochemical properties are summarized in the tables below.

Table 1: General Properties of the Carbonate Ion



Property	Value
Chemical Formula	CO <sub>3</sub> 2 <sup>-</sup> [4]
Molar Mass	60.008 g/mol [1][2]
Charge	-2
Conjugate Acid	Bicarbonate (HCO₃⁻)[1][2]
pKb of Carbonate	3.67 (at 25 °C)[5]
pKa of Conjugate Acid (HCO₃⁻)	10.33 (at 25 °C)[5][6]

Table 2: Solubility Product Constants (Ksp) of Various Carbonate Salts at 25 °C

The solubility of carbonate salts varies significantly. While alkali metal and ammonium carbonates are generally soluble, most other carbonate salts are sparingly soluble to insoluble in water.[7][8]

Compound	Formula	Ksp
Barium Carbonate	ВаСОз	8.1 x 10 <sup>-9</sup> [9]
Calcium Carbonate	CaCO <sub>3</sub>	3.8 x 10 <sup>-9</sup> [9]
Cobalt(II) Carbonate	CoCO <sub>3</sub>	$8.0 \times 10^{-13}[9]$
Copper(II) Carbonate	CuCO₃	2.5 x 10 <sup>-10</sup> [9]
Iron(II) Carbonate	FeCO₃	3.5 x 10 <sup>-11</sup> [9]
Lead(II) Carbonate	PbCO <sub>3</sub>	1.5 x 10 <sup>-13</sup> [9]
Magnesium Carbonate	MgCO₃	4.0 x 10 <sup>-5</sup> [9]
Manganese(II) Carbonate	MnCO₃	1.8 x 10 <sup>-11</sup> [9]
Nickel(II) Carbonate	NiCO <sub>3</sub>	6.6 x 10 <sup>-9</sup> [9]
Silver Carbonate	Ag <sub>2</sub> CO <sub>3</sub>	$8.1 \times 10^{-12}[9]$
Zinc Carbonate	ZnCO₃	1.5 x 10 <sup>-11</sup> [9]



# Role in Biological Systems and Drug Development The Bicarbonate Buffer System

The bicarbonate buffer system is a critical acid-base homeostatic mechanism in the human body, maintaining the pH of blood between 7.35 and 7.45.[10][11] It involves the equilibrium between carbonic acid (H<sub>2</sub>CO<sub>3</sub>), bicarbonate (HCO<sub>3</sub><sup>-</sup>), and carbon dioxide (CO<sub>2</sub>).[12] When acidic substances enter the bloodstream, bicarbonate ions neutralize the excess hydronium ions to form carbonic acid, which can then be converted to CO<sub>2</sub> and exhaled.[10] Conversely, when a basic substance is introduced, carbonic acid reacts to produce bicarbonate and water, thus resisting a rise in pH.[10]

## **Signaling Pathways**

Recent research has identified a role for bicarbonate as a signaling molecule. Soluble adenylyl cyclase (sAC) is directly regulated by bicarbonate, linking CO<sub>2</sub>/HCO<sub>3</sub><sup>-</sup>/pH sensing to the cyclic AMP (cAMP) signaling pathway.[13][14] This suggests that bicarbonate-regulated nucleotidyl cyclases are evolutionarily conserved chemosensors for CO<sub>2</sub>, bicarbonate, and pH levels in a variety of physiological systems.[13]

#### **Drug Development and Delivery**

In the context of drug development, carbonate and bicarbonate ions can influence the activation of certain drugs. For example, the activation of carboplatin, a chemotherapy agent, can be catalyzed by bicarbonate ions.[15] Furthermore, porous calcium carbonate micro- and nanoparticles are being explored as biocompatible and pH-sensitive carriers for targeted drug delivery, particularly for anticancer drugs.[16][17][18] These particles are stable at physiological pH but can be designed to dissolve in the acidic microenvironment of tumors, releasing their therapeutic payload.[17]

# Experimental Protocols Preparation of Carbonate-Bicarbonate Buffer (0.1 M, pH 9.6)

This buffer is commonly used for various immunoassay applications, such as coating antigens or antibodies onto microplates.[19][20]



#### Materials:

- Sodium Carbonate (Na<sub>2</sub>CO<sub>3</sub>), anhydrous (MW: 105.99 g/mol )
- Sodium Bicarbonate (NaHCO₃) (MW: 84.01 g/mol )
- Distilled or deionized water
- pH meter
- Hydrochloric acid (HCI) for pH adjustment

#### Procedure:

- To prepare 1 L of 0.1 M carbonate-bicarbonate buffer, dissolve 1.59 g of sodium carbonate and 2.93 g of sodium bicarbonate in approximately 950 mL of distilled water.[19]
- Stir the solution until all solids are completely dissolved.
- Calibrate the pH meter and measure the pH of the solution.
- Adjust the pH to 9.6 by slowly adding HCI.[19]
- Add distilled water to bring the final volume to 1 L.
- The buffer should be stored in a tightly sealed container and ideally used fresh, as it is sensitive to temperature and microbial contamination.[19]

# Quantification of Carbonate in Biological Fluids by GC-MS

A method for the quantification of total carbonate/bicarbonate/CO<sub>2</sub> in biological samples like plasma and urine has been developed using gas chromatography-mass spectrometry (GC-MS).[21][22]

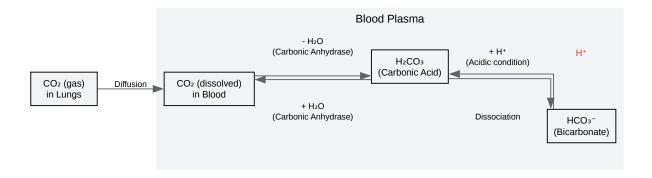
#### Methodology Summary:

• Sample Preparation: The aqueous biological sample (e.g., plasma, urine) is alkalinized.



- Derivatization: The sample is mixed with acetone, and a <sup>13</sup>C-labeled carbonate internal standard is added. The derivatization agent, pentafluorobenzyl (PFB) bromide, is added, and the mixture is heated (e.g., 50°C for 60 minutes).[22] This reaction converts the non-volatile carbonate into a volatile and thermally stable derivative.
- Extraction: The resulting derivatives are extracted into an organic solvent (e.g., toluene).
- GC-MS Analysis: The extract is injected into the GC-MS system. Analysis is typically
  performed in negative-ion chemical ionization (NICI) mode, with selected ion monitoring
  (SIM) for the specific m/z values of the endogenous carbonate derivative and the <sup>13</sup>C-labeled
  internal standard.[22]
- Quantification: The concentration of carbonate in the original sample is determined by comparing the peak area of the analyte to that of the internal standard.

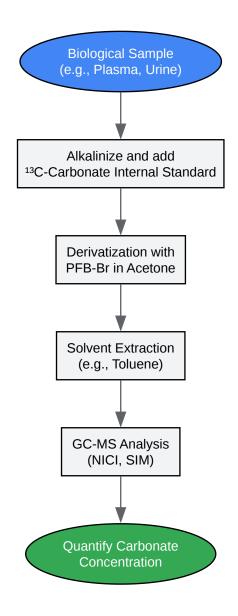
## **Diagrams**



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Caption: The Bicarbonate Buffer System in Human Blood.





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Caption: Experimental Workflow for Carbonate Quantification.

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